molecular formula C8H18ClNO B6245881 (3,3-dimethylpiperidin-2-yl)methanol hydrochloride CAS No. 2408973-87-3

(3,3-dimethylpiperidin-2-yl)methanol hydrochloride

Cat. No.: B6245881
CAS No.: 2408973-87-3
M. Wt: 179.7
InChI Key:
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Description

(3,3-dimethylpiperidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 3,3-dimethylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product. The intermediate alcohol is then converted to its hydrochloride form through acid-base reactions.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethylpiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary alcohols

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

(3,3-dimethylpiperidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-dimethylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    3,3-Dimethylpiperidine: A similar compound with two methyl groups attached to the piperidine ring.

    2-Piperidinemethanol: A compound with a hydroxyl group attached to the piperidine ring.

Uniqueness

(3,3-dimethylpiperidin-2-yl)methanol hydrochloride is unique due to the presence of both a hydroxyl group and two methyl groups on the piperidine ring. This structural feature imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

2408973-87-3

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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